Benzamide riboside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c13-12(17)7-3-1-2-6(4-7)11-10(16)9(15)8(5-14)18-11/h1-4,8-11,14-16H,5H2,(H2,13,17)/t8-,9-,10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYQAQIDVXSPMY-DBIOUOCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(=O)N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930101 | |
| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-29-2 | |
| Record name | Benzamide riboside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138385292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Anhydro-1-{3-[hydroxy(imino)methyl]phenyl}pentitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Biology Approaches
Established Synthetic Pathways for Benzamide (B126) Riboside
Initial synthetic routes for benzamide riboside were often multi-step and not conducive to large-scale production. tandfonline.comtandfonline.com However, more efficient and scalable methods have since been established. tandfonline.comresearchgate.netnih.gov
Condensation reactions are a foundational approach in the synthesis of C-nucleosides like this compound, typically involving the coupling of a sugar derivative with a pre-formed aglycone unit. d-nb.info A prevalent method entails the reaction of a protected ribonolactone with a lithiated oxazoline (B21484) derivative. ingentaconnect.comingentaconnect.comnih.govbenthamdirect.com
One efficient five-step synthesis commences with commercially available D-(+)-ribonic-γ-lactone, protected as the 2,3,5-tri-O-benzyl lactone. tandfonline.com A pivotal step in this pathway is a stereospecific coupling reaction. tandfonline.com For instance, the reaction of ribonolactone with a lithiated 2-oxazoline, followed by triethylsilane reduction of the hemiacetal, yields a tetrahydrofuran (B95107) derivative. ingentaconnect.comingentaconnect.comnih.govbenthamdirect.com Subsequent cleavage of the oxazoline group to the corresponding acid, conversion to the amide, and hydrogenative debenzylation ultimately afford this compound. ingentaconnect.comingentaconnect.comnih.govbenthamdirect.com
The following table summarizes key intermediates and transformations in a typical condensation-based route:
Table 1: Condensation-Based Synthesis of this compound
| Step | Reactants/Reagents | Product/Intermediate | Key Transformation | Reference |
| 1 | D-(+)-ribonic-γ-lactone, protecting groups | Protected ribonolactone | Protection of hydroxyl groups | tandfonline.com |
| 2 | Protected ribonolactone, lithiated 2-oxazoline | Lactol intermediate | Stereospecific coupling | ingentaconnect.comingentaconnect.comnih.govbenthamdirect.com |
| 3 | Lactol, triethylsilane | Tetrahydrofuran derivative | Reduction of hemiacetal | ingentaconnect.comingentaconnect.comnih.govbenthamdirect.com |
| 4 | Tetrahydrofuran derivative, hydrolysis, amidation | Benzamide tribenzyl ether | Cleavage of oxazoline, amide formation | ingentaconnect.comingentaconnect.comnih.govbenthamdirect.comtandfonline.com |
| 5 | Benzamide tribenzyl ether, debenzylation (e.g., Pd/C, H2) | This compound (BR) | Deprotection | ingentaconnect.comingentaconnect.comnih.govbenthamdirect.comtandfonline.com |
Achieving high stereoselectivity, particularly the formation of the β-anomer, is paramount in nucleoside synthesis due to its biochemical relevance. beilstein-journals.orgnih.gov While some glycosylation reactions can yield mixtures of α- and β-anomers, specific strategies have been developed to favor the desired β-configuration. beilstein-journals.orgnih.gov
One method to attain stereoselectivity involves the nucleophilic addition of lithiated 3-bromophenyl oxazoline onto benzylated D-ribonolactone, followed by silane (B1218182) deoxygenation of the anomeric hydroxyl. universiteitleiden.nl This sequence has been shown to yield the protected riboside in a stereoselective manner. universiteitleiden.nl The selection of protecting groups and reaction conditions, such as solvent and temperature, significantly impacts the anomeric ratio. beilstein-journals.orgnih.gov For instance, the presence of a C2'-acyl group can facilitate the formation of the β-anomer through neighboring group participation. beilstein-journals.orgbeilstein-journals.org
Recent advancements in stereoselective C-glycoside synthesis include cross-electrophile coupling to prepare C-aryl nucleoside analogues from furanosyl acetates and aryl iodides, leveraging nickel catalysis for modularity and selectivity. researchgate.net Furthermore, stereoselective synthesis of this compound has been achieved using specific reagents such as tert-butyldiphenylsiloxyl (OTBDPS), bis(trimethylsilyl)amine (HMDS), tetrahydrofuran (THF), and tetra-n-butylammonium fluoride (B91410) (TBAF), with anomeric ratios and diastereomeric ratios determined by 1H nuclear magnetic resonance (NMR) analysis. researchgate.netresearchgate.net
Enzymatic methods offer an attractive alternative to chemical synthesis, often providing high specificity and operating under milder reaction conditions. While the direct enzymatic synthesis of this compound itself is less commonly reported compared to its chemical synthesis, enzymes play a crucial role in its intracellular metabolism and the synthesis of its active metabolite, benzamide adenine (B156593) dinucleotide (BAD). tandfonline.comresearchgate.net
This compound is phosphorylated to its 5'-monophosphate derivative by ubiquitous enzymes such as adenosine (B11128) kinase, nicotinamide (B372718) nucleoside kinase (NRK), and 5'-nucleotidase. researchgate.net Subsequently, this compound 5'-monophosphate is converted to BAD by nicotinamide mononucleotide adenylyltransferase (NMNAT), which is the rate-limiting enzyme in NAD biosynthesis. tandfonline.comresearchgate.net This enzymatic conversion is indispensable for BR's cytotoxic activity. researchgate.net
Enzymatic approaches have also been explored for the synthesis of other nucleoside analogues. For example, nucleoside phosphorylases can catalyze the synthesis of nucleosides through transglycosidation reactions. mdpi.com While direct enzymatic synthesis of BR is not as widely documented, the understanding of its enzymatic activation pathway provides insights into potential biocatalytic routes or the use of engineered enzymes for its production or modification. researchgate.netacs.org
Development of this compound Analogues
The development of this compound analogues represents a significant area of research aimed at improving biological selectivity, enhancing membrane penetration, and overcoming drug resistance. d-nb.infotandfonline.com Modifications can be introduced to both the benzamide base and the ribose sugar moiety. d-nb.inforesearchgate.net
Rational design principles guide the structural modification of this compound to optimize its pharmacological properties. The primary objective is often to enhance its activity, improve cellular uptake, or modulate its metabolic fate. d-nb.info As this compound's activity hinges on its conversion to BAD, which inhibits IMPDH, analogues are designed to either facilitate this conversion or directly target IMPDH or other relevant enzymes. tandfonline.comresearchgate.netd-nb.infotandfonline.com
Key design considerations include:
Modification of the benzamide moiety: Alterations to the aromatic ring or the amide group can influence binding affinity to target enzymes (e.g., IMPDH) or alter recognition by metabolizing enzymes. d-nb.info
Modification of the ribose sugar: Changes to the hydroxyl groups or the furanose ring can affect solubility, membrane permeability, and recognition by nucleoside kinases (e.g., adenosine kinase, NRK). nih.govresearchgate.net For instance, 2'-deoxy substitutions can significantly compromise pharmacological activities, suggesting that NR kinases may not tolerate such modifications. nih.gov
Prodrug strategies: Designing prodrugs that can be converted into the active this compound or its phosphorylated forms intracellularly can improve drug delivery and overcome resistance mechanisms. tandfonline.com For example, phosphordiamidate prodrugs have been synthesized to deliver phosphorylated BR into cells, although their biological activity can vary. tandfonline.com
Detailed research findings often involve structure-activity relationship (SAR) studies to correlate specific structural changes with observed biological effects. These studies are crucial for guiding the synthesis of more effective analogues. d-nb.info
The synthesis of ribose-modified analogues, such as deoxy derivatives, is a common strategy to investigate the role of the sugar moiety in biological activity and metabolic processing. nih.gov These modifications can influence how the compound interacts with cellular machinery, including transporters and enzymes.
Deoxy Analogues: The synthesis of 2'-deoxythis compound has been reported to illustrate the versatility and limitations of certain synthetic routes for C-nucleosides. nih.gov However, studies have indicated that 2'-deoxy substitutions in similar C-nucleosides (e.g., tiazofurin) can lead to a lack of cytotoxic activity. nih.gov This suggests that nucleoside kinases, particularly NR kinases, may not tolerate these modifications, thereby compromising their pharmacological activities. nih.gov This underscores the importance of the ribose hydroxyl groups for the initial phosphorylation step required for activation. nih.gov
Other Ribose-Modified Analogues: Modifications beyond simple deoxygenation can encompass changes to the stereochemistry of the hydroxyl groups, introduction of different substituents, or alterations to the furanose ring itself. These modifications aim to create analogues with altered metabolic stability, improved cellular uptake, or distinct enzyme specificities. The synthesis of such analogues typically involves protecting group chemistry to selectively modify specific positions on the ribose ring, followed by coupling to the benzamide moiety and subsequent deprotection. d-nb.info
Table 2: Key this compound Analogues and their Structural Modifications
| Compound Name | Structural Modification | Purpose of Modification | PubChem CID |
| This compound (BR) | C-glycoside of benzamide and ribose | Base compound, IMPDH inhibition | 154790 |
| Benzamide Adenine Dinucleotide (BAD) | BR 5'-monophosphate linked to adenosine monophosphate | Active metabolite, potent IMPDH inhibitor | 154791 |
| 2'-Deoxythis compound | Absence of hydroxyl group at the 2' position of ribose | Investigate role of 2'-OH in activity/metabolism | 11956550 |
| Phosphordiamidate BR Prodrugs | Phosphate (B84403) group with diamidate linkages to BR | Enhance membrane penetration, deliver phosphorylated BR | N/A |
Exploration of Aromatic Moiety Variations
The exploration of variations within the aromatic moiety of this compound and its analogues is crucial for understanding their structure-activity relationships and developing compounds with enhanced biological selectivity. This compound itself is a carboxamide derivative of a C-nucleoside, structurally related to nicotinamide riboside (NR) uni.lu. Analogues featuring modifications on the aromatic ring, such as tiazofurin (B1684497) and its selenium counterpart, selenofurin, have demonstrated their potential as precursors to potent inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibitors uni.lu.
While the synthesis of C-nucleosides with aromatic moiety variations has historically been challenging for SAR studies, the successful conversion of a vinyl group on a key intermediate to an amide group at the meta-position of the aromatic moiety highlights the versatility of certain cyclisation reactions in generating diverse C-nucleosides uni.lu. Beyond the aromatic ring, modifications to the sugar moiety have also been explored. For instance, the 2' position of tiazofurin has shown tolerance to manipulation, with various derivatives retaining their cytotoxic properties, and the presence of an epoxide functionality across the 2'-3' positions significantly increased cytotoxic activity against certain lymphoma cell lines uni.lu. The overarching goal of synthesizing such analogues is to systematically probe each step in the complex biotransformation pathway of nicotinamide riboside to NAD+, aiming to define analogue specificity that could lead to the development of targeted probes for specific diseases or for dissecting metabolic effects uni.lu. Furthermore, the development of new derivatives with reduced structural similarity to NAD+ is sought to achieve higher biological selectivity within cells.
Advanced Chemical Biology Tools Derived from this compound
This compound serves as a valuable chemical biology tool, primarily due to its unique metabolic activation and its inhibitory effects on key enzymatic pathways. As a C-nucleoside, BR exhibits enhanced hydrolytic and enzymatic stability compared to conventional nucleosides, making it an important class of compounds for developing novel antiviral and antiproliferative agents uni.lu.
BR functions as a prodrug, undergoing intracellular phosphorylation to its 5'-monophosphate (BRMP). This initial phosphorylation step can be catalyzed by various cellular kinases, including adenosine kinase, nicotinamide nucleoside kinase (NRK), and 5'-nucleotidase. Subsequently, BRMP is converted by nicotinamide mononucleotide adenylyltransferase (NMNAT) into its active metabolite, benzamide adenine dinucleotide (BAD), which is a structural analogue of NAD+ uni.lu.
BAD exerts its primary mechanism of action by potently inhibiting inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo guanine (B1146940) nucleotide biosynthesis pathway uni.lu. This inhibition leads to a significant depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which is crucial for nucleic acid synthesis and cell proliferation uni.lu. Beyond IMPDH inhibition, BR has also been shown to inhibit cell growth through a distinct mechanism involving the downregulation of dihydrofolate reductase (DHFR) protein. This effect is mediated by BR's ability to reduce cellular NADP and NADPH levels through the inhibition of nicotinamide adenine kinase (NADK). The resulting decrease in NADPH, a vital coenzyme for DHFR, leads to the instability of the DHFR enzyme. The ability of BAD to be further phosphorylated by NAD kinase to form BADP suggests additional potential inhibitory activities at higher concentrations of BR.
Synthesis of Radiolabeled this compound Analogues
Radiolabeled analogues of chemical compounds are indispensable tools in chemical biology for tracing their metabolic fate, cellular uptake, distribution, and interaction with target enzymes. While the development of radiolabeled benzamide analogues for various applications, such as diagnostic imaging, has been explored, specific detailed synthetic methodologies for radiolabeling this compound analogues were not extensively described in the provided search results. However, the general principle of radiolabeling, for example with isotopes like carbon-14 (B1195169) or tritium, would involve incorporating the labeled atom into the molecular structure during the synthesis, typically at a stable position that does not interfere with the compound's biological activity. Such radiolabeled probes would be invaluable for quantitative studies of BR's pharmacokinetics and pharmacodynamics within biological systems.
Probes for Nicotinamide Riboside to NAD Biotransformation Pathways
This compound and its metabolites serve as critical probes for dissecting the intricate nicotinamide riboside (NR) to NAD+ biotransformation pathways. Nicotinamide riboside (NR) is a well-established precursor to NAD+, and its conversion to NAD+ involves specific enzymatic steps, including phosphorylation by nicotinamide riboside kinases (NRKs).
BR's utility as a probe stems from its structural analogy to NR and its subsequent metabolic activation. BR is recognized and phosphorylated by cellular kinases, notably NRK, which is considered the initial and crucial step in activating BR to its toxic NAD+ analogue, BAD. This phosphorylation converts BR into its monophosphate form, which is then adenylylated by NMN adenylyltransferase (NMNAT) to form BAD uni.lu.
The resulting BAD acts as a potent inhibitor of IMPDH, an enzyme central to guanine nucleotide synthesis uni.lu. This inhibition leads to the depletion of GTP, thereby impacting processes dependent on guanine nucleotides uni.lu. The fact that BR toxicity is only partially reversed by exogenous guanosine suggests that BR might exert its growth inhibitory effects through additional mechanisms beyond solely inhibiting guanine nucleotide synthesis, or that at high concentrations, it can inhibit cell growth via other pathways.
The design and synthesis of BR analogues are aimed at systematically probing each step of the NR to NAD+ biotransformation pathway. This includes investigating the stability of the glycosidic linkage, cellular import mechanisms, the efficiency of phosphorylation by NR kinases, the adenylylation process, and the subsequent inhibition of target enzymes uni.lu. By modifying the structure of BR, researchers can gain insights into the specificity of these enzymes and identify critical structural features required for effective metabolic conversion and subsequent biological activity. This approach facilitates the development of highly specific probes that can aid in understanding NAD+ metabolism and its dysregulation in various disease states, potentially leading to novel therapeutic strategies uni.lu.
Intracellular Metabolism and Biochemical Transformation
Cellular Uptake and Transport Mechanisms of Benzamide (B126) Riboside
The cellular uptake of benzamide riboside is a critical initial step for its pharmacological activity, primarily occurring through facilitated nucleoside transport mdpi.comresearchgate.net. This process involves specific membrane proteins that mediate the movement of nucleosides across the cell membrane.
Role of Human Concentrative Nucleoside Transporters (hCNTs)
Human concentrative nucleoside transporters (hCNTs), members of the SLC28 family, are characterized by their sodium-dependent transport mechanism mdpi.comtandfonline.com. Research indicates that hCNT3 plays a significant role in the cellular uptake of this compound researchgate.netpsu.edu. While hCNT1 and hCNT2 also exhibit some capacity for BR transport, their efficiency is comparatively lower than that of hCNT3 researchgate.net.
Table 1: Mediated Fluxes of this compound (BR) by Human Concentrative Nucleoside Transporters (hCNTs) in Xenopus laevis Oocytes researchgate.net
| Transporter | BR Flux (pmol/oocyte per 30 min) |
| hCNT3 | 4.3 ± 0.7 |
| hCNT2 | 0.38 ± 0.24 |
| hCNT1 | 0.66 ± 0.18 |
Role of Human Equilibrative Nucleoside Transporters (hENTs)
Human equilibrative nucleoside transporters (hENTs), belonging to the SLC29 family, facilitate the diffusion of nucleosides across the plasma membrane and possess broad substrate specificity mdpi.com. Both hENT1 and hENT2 have been identified as transporters for this compound researchgate.netpsu.edu. hENT1 is widely expressed across most cell types and tissues, while hENT2 is particularly abundant in skeletal muscle mdpi.comwikigenes.org.
Table 2: Mediated Fluxes of this compound (BR) by Human Equilibrative Nucleoside Transporters (hENTs) in Xenopus laevis Oocytes researchgate.net
| Transporter | BR Flux (pmol/oocyte per 30 min) |
| hENT1 | 1.5 ± 0.2 |
| hENT2 | 0.85 ± 0.25 |
Characterization of Transport Kinetics and Specificity
Studies on the transport kinetics of this compound reveal that it is a weaker permeant compared to tiazofurin (B1684497), a related nucleoside analog, across all tested human nucleoside transporters psu.edu. The efficiency of transport is directly linked to the cytotoxicity of BR, highlighting the importance of these uptake mechanisms for its biological activity psu.edu.
For instance, in yeast models expressing human nucleoside transporters, the initial rates of BR transport (pmol/mg protein/min) were lower than those observed for tiazofurin across hCNT3, hENT1, hENT2, and hCNT1 psu.edu. Furthermore, BR demonstrated weaker inhibition of uridine (B1682114) transport mediated by hCNT3, hENT1, and hENT2 compared to tiazofurin psu.edu. The apparent Ki values for BR inhibiting uridine transport were reported as 226 µM for hCNT3, 271 µM for hENT2, 168 µM for hENT1, and 220 µM for hCNT1 psu.edu.
Prodrug Activation Pathways of this compound
As a prodrug, this compound undergoes essential intracellular metabolic transformations to become pharmacologically active researchgate.nettandfonline.com. The primary activation pathway leads to the formation of benzamide adenine (B156593) dinucleotide (BAD), an NAD analog, which is the key active metabolite responsible for BR's cytotoxic effects nih.govresearchgate.netnih.govingentaconnect.comnih.gov.
Phosphorylation to this compound 5'-Monophosphate (BRMP)
The initial and crucial step in the activation of this compound is its phosphorylation to form this compound 5'-monophosphate (BRMP) researchgate.netnih.govingentaconnect.comnih.govresearchgate.net. This phosphorylation step is considered ubiquitous across most cell types, indicating a widespread enzymatic capacity for this conversion ingentaconnect.comnih.gov.
Enzymatic Catalysis: Adenosine (B11128) Kinase, Nicotinamide (B372718) Nucleoside Kinase, and 5'-Nucleotidase
The phosphorylation of this compound to BRMP is catalyzed by a set of distinct enzymes: adenosine kinase, nicotinamide nucleoside kinase (NR kinase), and 5'-nucleotidase ingentaconnect.comnih.govmdpi.comcore.ac.ukgoogle.com.
Nicotinamide nucleoside kinases, specifically human NRK1 and NRK2, are known to phosphorylate nicotinamide riboside and other nucleoside analogs like tiazofurin, indicating their role in the activation of similar prodrugs, including BR nih.govmdpi.comcore.ac.ukgoogle.complos.orguniprot.org. While 5'-nucleotidase is generally associated with dephosphorylation, some studies suggest its involvement in the phosphorylation of certain nucleoside analogs, including tiazofurin, in specific cellular contexts mdpi.comcore.ac.ukgoogle.comresearchgate.net.
Table 3: Enzymes Involved in the Phosphorylation of this compound
| Enzyme | Role in BR Phosphorylation |
| Adenosine Kinase | Catalyzes phosphorylation |
| Nicotinamide Nucleoside Kinase | Catalyzes phosphorylation |
| 5'-Nucleotidase | Contributes to phosphorylation |
Conversion to Benzamide Adenine Dinucleotide (BAD)
This compound (BR) undergoes a two-step intracellular conversion to its active metabolite, Benzamide Adenine Dinucleotide (BAD). Initially, BR is phosphorylated to its 5'-monophosphate (BRMP) uni.luchem960.comchem960.comnih.gov. Subsequently, BRMP is converted to BAD through the action of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) uni.luchem960.comchem960.com. BAD is structurally an analogue of nicotinamide adenine dinucleotide (NAD) uni.luchem960.comwikipedia.org.
Role of Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) Isoforms
Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) plays a pivotal role in the anabolism of this compound, serving as the rate-limiting enzyme in the biosynthesis of NAD and its analogues, including BAD uni.luchem960.comchem960.comwikipedia.org. NMNAT catalyzes the crucial step of converting prodrugs like this compound into their active, NAD-analog forms wikipedia.orgnih.gov.
Three distinct isoforms of NMNAT have been identified based on their subcellular localization:
NMNAT-1: A homohexamer found in the nucleus (chromosome 1p32-35) wikipedia.orgnih.gov.
NMNAT-2: A homodimer located in the cytoplasm (chromosome 1q25) wikipedia.orgnih.gov.
NMNAT-3: A homotetramer situated in the mitochondria wikipedia.orgnih.gov.
The activity of NMNAT is directly correlated with cellular sensitivity to BR. Research has shown that leukemic cells sensitive to BR exhibit high NMNAT activity, whereas resistant clones demonstrate significantly downregulated NMNAT activity, often less than 0.1% of wild-type levels uni.lunih.gov. Mutations within NMN adenylyltransferase can lead to a substantial decrease in cellular sensitivity to BR, increasing the BR IC50 by as much as 100-fold nih.gov.
Characterization of BAD as the Active Metabolite
Benzamide Adenine Dinucleotide (BAD) is unequivocally characterized as the biologically active metabolite of this compound wikipedia.orgnih.govuni.lu. Its primary mechanism of action involves potent inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) uni.luchem960.comwikipedia.orgnih.govuni.lu. This inhibition of IMPDH leads to a critical depletion of guanylates, specifically guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP), within cells uni.luchem960.comchem960.com.
Beyond its effect on IMPDH, BAD also functions as a potent, competitive inhibitor of human NAD kinase, with a reported inhibition constant (K_i) of 90 µM wikipedia.orgnih.govuni.lu. The inhibition of NAD kinase by BAD results in decreased intracellular levels of NADP and NADPH nih.gov. This reduction in NADPH can subsequently lead to the downregulation and destabilization of dihydrofolate reductase (DHFR) protein, as NADPH plays a crucial role in protecting DHFR from proteolysis nih.gov.
Comparative studies have demonstrated that BAD is more potent in inhibiting IMPDH than either the parent compound, this compound (BR), or its monophosphate derivative, BR 5'-monophosphate chem960.comchem960.com. Consequently, the cytotoxic effects of BR are strongly linked to its efficient intracellular conversion to BAD chem960.comchem960.com.
While BAD itself has been noted to be unstable in vitro, undergoing cleavage to BR by the action of phosphoesterases and phosphatases nih.gov, specific metabolically stable mimics, such as methylenebis(phosphonate)-BAD (β-BAD), have been synthesized to overcome this instability for research purposes nih.gov. Furthermore, BAD has been described as a non-hydrolysable substrate/inhibitor of NADases and PARP enzymes wikipedia.orgnih.govuni.lu.
Inactivation and Catabolic Pathways of this compound and its Metabolites
The cellular efficacy and disposition of this compound and its active metabolite, BAD, are also governed by various inactivation and catabolic pathways. These pathways ensure the regulation of intracellular levels of the compound and its derivatives.
Enzymatic Deamination to Benzene (B151609) Carboxylic Acid Riboside (BR-COOH)
A significant inactivation pathway for this compound involves its enzymatic deamination to benzene carboxylic acid riboside (BR-COOH) chem960.comchem960.com. This biotransformation primarily occurs in the liver, where BR-COOH has been identified as a main hepatic metabolite in rat liver perfusion studies chem960.comchem960.com.
Crucially, BR-COOH is considered a non-cytotoxic metabolite. Comparative cytotoxicity assays against human leukemia cell lines (HL60 and K562) have demonstrated that BR-COOH exhibits significantly lower cytotoxicity than the parent compound, BR. For instance, the IC50 values for BR-COOH were orders of magnitude higher (619 µM for HL60 and 1013 µM for K562) compared to BR (0.21 µM for HL60 and 0.46 µM for K562) chem960.com. This suggests that the formation of BR-COOH effectively inactivates this compound.
Table 1: Comparative Cytotoxicity of this compound and Benzene Carboxylic Acid Riboside
| Compound | Cell Line | IC50 (µM) chem960.com |
| This compound (BR) | HL60 | 0.21 |
| This compound (BR) | K562 | 0.46 |
| Benzene Carboxylic Acid Riboside (BR-COOH) | HL60 | 619 |
| Benzene Carboxylic Acid Riboside (BR-COOH) | K562 | 1013 |
Hydrolysis of Benzamide Adenine Dinucleotide (BAD) by Phosphodiesterases (BADase Activity)
The active metabolite, Benzamide Adenine Dinucleotide (BAD), is subject to hydrolysis by phosphodiesterases, an activity often referred to as "BADase activity" chem960.comchem960.com. This enzymatic hydrolysis cleaves BAD into BR-5'-monophosphate and adenosine monophosphate (AMP) chem960.comchem960.com. Experimental evidence supports this, as treatment of BAD with venom phosphodiesterase leads to its degradation and a concurrent nullification of its inhibitory activity against IMPDH. This catabolic pathway serves to regulate the intracellular levels of the active BAD metabolite.
Investigation of Phosphorylated BAD (BADP) Formation and Stability
Beyond its formation and hydrolysis, the potential for further modification of Benzamide Adenine Dinucleotide (BAD) has been explored, specifically the formation of a phosphorylated derivative, BADP (Phosphorylated Benzamide Adenine Dinucleotide). In vitro studies have shown that human NAD kinase can catalyze the formation of BADP from BAD nih.gov.
However, research investigating the cellular activity and significant generation of BADP within cells is limited nih.gov. Despite the in vitro enzymatic capacity for its formation, studies suggest that BADP is not generated in significant quantities in cellular environments nih.gov. This indicates that while phosphorylation of BAD is biochemically possible, it may not represent a major or stable metabolic fate for the compound in a cellular context.
Molecular Mechanisms of Action and Cellular Target Engagement
Primary Enzymatic Inhibition: Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH)
The primary and most well-characterized molecular target of benzamide (B126) riboside, via its metabolite BAD, is Inosine 5'-Monophosphate Dehydrogenase (IMPDH). nih.govmitoproteome.orguni.lumitoproteome.org IMPDH is a pivotal enzyme in the de novo guanylate biosynthesis pathway, catalyzing the rate-limiting step in the production of guanine (B1146940) nucleotides. mitoproteome.orguni.lu
Benzamide Adenine (B156593) Dinucleotide (BAD) functions as a competitive inhibitor of IMPDH, specifically by interfering with the enzyme's utilization of NAD. Kinetic studies have precisely quantified the inhibitory potency of BAD. The inhibition constant (Ki) for BAD against IMPDH has been determined to be 0.118 µM. mitoproteome.org In contrast, the parent compound, benzamide riboside, exhibits a significantly weaker inhibitory effect on IMPDH, with a Ki of 6.4 mM, while its 5'-monophosphate derivative shows a Ki of 3.9 mM. mitoproteome.org This substantial difference in Ki values underscores the necessity of intracellular metabolism of this compound to BAD for its potent inhibitory action on IMPDH.
Table 1: Inhibition Constants (Ki) for this compound and its Metabolites against IMPDH
| Compound | Ki (µM) against IMPDH | Citation |
| This compound (BR) | 6400 (6.4 mM) | mitoproteome.org |
| BR 5'-Monophosphate | 3900 (3.9 mM) | mitoproteome.org |
| Benzamide Adenine Dinucleotide (BAD) | 0.118 | mitoproteome.org |
Human IMPDH exists in two distinct isoforms: Type I and Type II. IMPDH Type I is constitutively expressed in most cells, whereas IMPDH Type II is an inducible isoform, frequently overexpressed in highly proliferating cells, including various cancer cell types. mitoproteome.orguni.lu Research indicates that this compound analogues show a tendency towards more selective inhibition of the IMPDH Type II isoform. mitoproteome.orguni.lu This selectivity is particularly relevant in the context of cancer therapy, as IMPDH Type II is the predominant isoform detected in numerous human cancers, such as leukemias, ovarian, and breast cancers.
The potent inhibition of IMPDH by BAD leads to a critical downstream effect: the depletion of intracellular guanylate nucleotide pools, specifically guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). mitoproteome.orguni.lu This reduction in guanylate levels directly impacts nucleic acid synthesis, a process essential for cell proliferation.
Detailed research findings illustrate this depletion:
Incubation of human myelogenous leukemia K562 cells with an IC50 concentration of this compound resulted in a significant expansion of inosine monophosphate (IMP) pools (5.9-fold).
Concurrently, there was a dramatic reduction in the concentrations of key guanylate metabolites: guanosine monophosphate (GMP) by 90%, guanosine diphosphate (B83284) (GDP) by 63%, GTP by 55%, and dGTP by 40%.
Table 2: Impact of this compound on Intracellular Guanylate Pool Levels in K562 Cells
| Metabolite | Change in Concentration (Relative to Control) | Citation |
| IMP | 5.9-fold increase | |
| GMP | 90% decrease | |
| GDP | 63% decrease | |
| GTP | 55% decrease | |
| dGTP | 40% decrease |
Secondary Enzymatic Interactions and Downstream Effects
Beyond its primary target, IMPDH, this compound (through BAD) also engages with other enzymatic pathways, leading to additional cellular effects.
This compound, via its active metabolite BAD, has been shown to inhibit Nicotinamide (B372718) Adenine Dinucleotide Kinase (NADK). NADK is an enzyme responsible for phosphorylating NAD or NADH to synthesize NADP or NADPH, respectively. Given its crucial role in maintaining cellular redox balance and supporting various biosynthetic pathways, NADK has emerged as a significant drug target in anticancer research.
The inhibition of NADK by BAD results in a significant reduction in cellular levels of both NADP and NADPH. NADPH is an indispensable cofactor, particularly for anabolic reactions such as lipid and nucleic acid syntheses, where it serves as a crucial reducing agent.
Cellular and Molecular Responses
Modulation of Purine Nucleotide Metabolism
Benzamide (B126) riboside acts as a prodrug, undergoing intracellular anabolism to its active metabolite, benzamide adenine (B156593) dinucleotide (BAD). nih.govnih.govfishersci.canih.govmetabolomicsworkbench.org BAD functions as a potent, reversible, and noncompetitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH). nih.govnih.govfishersci.canih.govnih.gov IMPDH is a crucial enzyme in the de novo guanylate biosynthesis pathway, catalyzing the conversion of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), thereby regulating the synthesis of guanylates such as guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP). nih.govfishersci.canih.govnih.gov The inhibition of IMPDH by BAD leads to a depletion of these essential guanylate pools within the cell. nih.govfishersci.canih.govuni.lu
Alterations in IMP, GMP, GDP, and GTP Pools
Studies in human myelogenous leukemia K562 cells have demonstrated that treatment with an IC50 concentration of benzamide riboside results in a substantial alteration of intracellular nucleotide pools. This includes a significant expansion of IMP pools, accompanied by a parallel reduction in the concentrations of guanosine 5'-monophosphate (GMP), guanosine diphosphate (B83284) (GDP), GTP, and dGTP. nih.gov For instance, IMP pools were observed to expand 5.9-fold, while GMP, GDP, GTP, and dGTP concentrations decreased by 90%, 63%, 55%, and 40%, respectively. nih.gov Similar effects on IMPDH activity and nucleotide levels were observed when K562 cells were treated with 10 µM this compound, selenazofurin (B1681613), and tiazofurin (B1684497). nih.gov Another investigation noted that 10 µM BR treatment of K562 cells for 25 hours significantly decreased GMP, GDP, GTP, and dGTP levels. thegoodscentscompany.com
Table 1: Alterations in Nucleotide Pools in K562 Cells Following this compound Treatment
| Nucleotide Pool | Change (Fold) | Concentration (Decrease %) | Reference |
| IMP | 5.9-fold increase | N/A | nih.gov |
| GMP | N/A | 90% decrease | nih.gov |
| GDP | N/A | 63% decrease | nih.gov |
| GTP | N/A | 55% decrease | nih.gov |
| dGTP | N/A | 40% decrease | nih.gov |
Impact on Cellular Bioenergetics
This compound can significantly impact cellular bioenergetics, particularly at higher concentrations, leading to alterations in energy supply and influencing cellular fate. nih.govrna-society.org Beyond its primary target, IMPDH, BR has also been shown to inhibit malate (B86768) dehydrogenase, an NAD-dependent enzyme integral to the citric acid cycle and respiratory chain, further affecting cellular energy metabolism. rna-society.org
Analysis of Intracellular ATP Levels
High concentrations of this compound, specifically 20 µM, have been observed to cause a dramatic decrease in intracellular adenosine (B11128) triphosphate (ATP) and deoxyadenosine (B7792050) triphosphate (dATP) levels. nih.govrna-society.org This depletion of ATP is often correlated with the induction of necrotic cell death. nih.govrna-society.org In contrast, a study using 10 µM BR in K562 cells for 25 hours reported no change in ATP levels, suggesting a dose-dependent effect on ATP depletion. thegoodscentscompany.com
Dependence of Cellular Fate on Energy Supply
The mode of cell death induced by this compound is influenced by the cellular energy status. nih.govrna-society.org When treated with higher, necrotic doses of BR, the artificial restoration of the ATP pool through the addition of adenosine or sufficient glucose prevented necrosis and instead favored apoptosis. nih.govrna-society.org This finding highlights that the maintenance of cellular energy supply can dictate whether BR triggers programmed cell death (apoptosis) or uncontrolled cell death (necrosis). nih.govrna-society.org
Induction of Cellular Differentiation
This compound, consistent with its role as an IMPDH inhibitor, is known to induce cellular differentiation. nih.govfishersci.cauni.lu This effect is largely attributed to the depletion of intracellular GTP, a critical nucleotide for various cellular processes, including proliferation. fishersci.ca At lower concentrations, BR acts as a potent inhibitor of growth and an inducer of differentiation in K562 human erythroleukemia cells. nih.gov Observations with related IMPDH inhibitors like tiazofurin also showed an increase in differentiation markers in leukemic cells capable of differentiation. nih.gov
Regulation of Gene Expression and Protein Levels
This compound significantly modulates gene expression and protein levels within treated cells. It has been shown to repress the expression of several survival-relevant genes, including cdc25A, akt, and bcl-2. nih.govrna-society.org Interestingly, unlike some other anti-cancer agents, the expression level of the apoptosis-enforcing gene c-myc persists (is not downregulated) in the presence of BR. nih.govnih.govrna-society.org The downregulation of cdc25A expression has been specifically linked to BR-induced apoptosis in human ovarian carcinoma N.1 cells. nih.gov
Beyond its effects on guanylate metabolism, BR also inhibits cell growth through a distinct mechanism involving the downregulation of dihydrofolate reductase (DHFR) protein. nih.govwikipedia.orgmedicinesfaq.com This occurs because BR, via its metabolite BAD, reduces cellular levels of nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NADP) and its reduced form, NADPH, by inhibiting nicotinamide adenine dinucleotide kinase (NADK). nih.govwikipedia.orgmedicinesfaq.comnih.gov The resulting scarcity of NADPH leads to the destabilization and subsequent decrease in DHFR protein levels. nih.govwikipedia.orgmedicinesfaq.com A marked decrease in DHFR levels was observed in cells treated with 3 µM BR for 24 hours. medicinesfaq.com Furthermore, BR has been reported to induce the CD71 transferrin receptor in human promyelocytic leukemia HL-60 cells, suggesting a potential involvement of iron metabolism in its cellular actions. nih.gov
Table 2: Key Gene and Protein Expression Changes Induced by this compound
| Gene/Protein | Effect of BR Treatment | Reference |
| cdc25A | Repressed | nih.govrna-society.org |
| akt | Repressed | nih.govrna-society.org |
| bcl-2 | Repressed | nih.govrna-society.org |
| c-myc | Expression persists | nih.govnih.govrna-society.org |
| DHFR protein | Downregulated | nih.govwikipedia.orgmedicinesfaq.com |
| Transferrin receptor (CD71) | Induced | nih.gov |
Structure Activity Relationship Studies and Rational Design
Correlating Structural Modifications with IMPDH Inhibition Specificity
Benzamide (B126) riboside is a prodrug that requires intracellular anabolism to its active metabolite, benzamide adenine (B156593) dinucleotide (BAD), to exert its inhibitory effect on IMPDH. nih.govnih.govd-nb.infoacs.orgingentaconnect.com BAD acts as a potent, reversible, and noncompetitive inhibitor of IMPDH, leading to the depletion of guanylates (GTP and dGTP) and subsequently inhibiting cell proliferation and inducing apoptosis. nih.govd-nb.infonih.govnih.govingentaconnect.com
The core mechanism involves BAD binding to the NAD site on IMPDH, mimicking the natural cofactor NAD+. d-nb.infoacs.org This binding prevents the enzyme from catalyzing the oxidation of inosine (B1671953) 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP), thereby halting guanine (B1146940) nucleotide biosynthesis. nih.govnih.govpsu.edu Early studies indicated that a significantly higher concentration of BR was needed to demonstrate in vitro IMPDH inhibition compared to its in vivo cellular activity, confirming the necessity of its metabolic conversion. nih.gov
The structural features that contribute to the activity of benzamide riboside and its analogues are centered around the benzamide moiety and the ribose sugar. Modifications to the benzamide structure have been explored to enhance specificity for IMPDH catalysis. Ongoing studies with BR analogues suggest that they can be more selective in inhibiting IMPDH type II, an isoform predominantly expressed in highly proliferating cells, such as cancer cells. nih.govingentaconnect.commdpi.com This isoform-specific inhibition is a crucial aspect of rational drug design for developing targeted anticancer therapies.
Comparative Analysis with Related C-Nucleoside Analogues (Tiazofurin, Selenazofurin)
This compound shares a similar mechanism of action with other C-nucleoside analogues, such as tiazofurin (B1684497) (TR) and selenazofurin (B1681613) (SR), all of which are IMPDH inhibitors. nih.govnih.govd-nb.infonih.govpsu.eduresearchgate.netdntb.gov.ua These compounds exert their cytotoxicity by forming NAD analogues where the nicotinamide (B372718) is replaced by their respective C-nucleoside bases. nih.govresearchgate.net
Comparative studies have revealed both similarities and differences in the biochemical and cellular activities of this compound, tiazofurin, and selenazofurin. In human myelogenous leukemia K562 cells, incubation with 10 µM of each compound for 4 hours resulted in a decrease in IMPDH activity and a concurrent increase in intracellular IMP pools. Selenazofurin was found to be the most potent among the three, causing a 71% decrease in IMPDH activity, followed by this compound (49%) and tiazofurin (26%). nih.gov As a consequence of IMPDH inhibition, all three agents curtailed GTP and dGTP concentrations. nih.gov
In terms of antiproliferative activities across a panel of 60 human cancer cell lines, COMPARE computer analysis showed correlation coefficients of 0.761 for this compound and 0.815 for selenazofurin when compared to tiazofurin, suggesting similar mechanisms of action. nih.gov However, this compound has demonstrated potent cytotoxic activity in a diverse group of human tumor cells, showing particular activity against sarcomas and CNS neoplasms, and on a molar basis, it exhibits more potent antitumor activity than tiazofurin. acs.orgingentaconnect.com For instance, BR exhibited higher activity against human myelogenous leukemia K562 cells (IC50 2.5 μM) compared to tiazofurin (IC50 7.5 μM). psu.edu
The following table summarizes the comparative biochemical activities in K562 cells:
| Compound | IMPDH Activity Decrease (at 10 µM, 4 hr) nih.gov |
| This compound | 49% |
| Selenazofurin | 71% |
| Tiazofurin | 26% |
A key difference lies in their cellular anabolism and the quantity of the active NAD analogue formed. This compound is converted to benzamide adenine dinucleotide (BAD), tiazofurin to thiazole-4-carboxamide (B1297466) adenine dinucleotide (TAD), and selenazofurin to selenazole-4-carboxamide adenine dinucleotide (SAD). nih.govnih.govingentaconnect.comtaylorfrancis.com Studies in K562 cells prelabeled with [2,8-3H]adenosine demonstrated that this compound produced 2- to 3-fold more of its NAD analogue (BAD) than tiazofurin (TAD) and selenazofurin (SAD) did. nih.gov This higher efficiency in forming the active metabolite contributes to this compound's potent activity. psu.edu
While BAD, TAD, and SAD are all NAD analogues that inhibit IMPDH, their effects on other NAD-utilizing enzymes can differ. For instance, purified BAD selectively inhibited 50% of malate (B86768) dehydrogenase activity at a 3.2 µM concentration, whereas TAD and SAD did not inhibit lactate (B86563) dehydrogenase, glutamate (B1630785) dehydrogenase, or malate dehydrogenase. nih.gov This suggests a potentially broader enzymatic interaction profile for BAD.
The formation of these active metabolites is dependent on NMN adenylyltransferase (NMNAT), which is the rate-limiting step in the synthesis of NAD and its analogues. nih.govingentaconnect.com Cells sensitive to BR and TR typically exhibit high NMNAT activity, while resistant clones show significantly downregulated NMNAT activity. nih.govingentaconnect.com
Strategies for Enhancing Selectivity towards IMPDH Isoforms
The human genome encodes two IMPDH isoenzymes: IMPDH Type I, which is constitutively present in all cells, and IMPDH Type II, which is inducible and predominantly found in highly proliferating cells like cancer cells. nih.govingentaconnect.commdpi.com The elevated expression of IMPDH Type II in neoplastic cells makes it an attractive target for selective inhibition. nih.govingentaconnect.commdpi.com
Strategies for enhancing selectivity towards IMPDH isoforms primarily involve the rational design of analogues that exploit structural differences between IMPDH Type I and Type II. Although the IMPDH II atomic structure has been resolved, providing a valuable framework for lead optimization, achieving isoform specificity remains a challenge. novocib.com New and potent analogues of this compound and its active metabolites are being synthesized with the goal of finding specific inhibitors for IMPDH Type II. acs.org This approach aims to maximize anticancer efficacy while minimizing effects on normal, slowly growing cells. d-nb.info
Designing Analogues with Modified NAD Kinase Inhibition Profiles
Beyond IMPDH inhibition, this compound, through its metabolite BAD, has been identified as a potent inhibitor of human NAD kinase (NADK). nih.govbiolog.detandfonline.comaacrjournals.orgfrontiersin.orgbiolog.denih.govsemanticscholar.org NADK catalyzes the formation of NADP from NAD+, a crucial step in generating NADPH, which is essential for reductive biosynthesis and protecting cells from reactive oxygen species (ROS). tandfonline.comaacrjournals.orgfrontiersin.orgnih.govsemanticscholar.org
BAD acts as a potent and competitive inhibitor of human NAD kinase with a Ki of 90 µM. biolog.debiolog.de Inhibition of NADK by BAD leads to a reduction in cellular NADP and NADPH levels. nih.govtandfonline.comaacrjournals.orgfrontiersin.orgnih.govsemanticscholar.orgresearchgate.net This decrease in NADPH has a significant downstream effect: it destabilizes dihydrofolate reductase (DHFR), an enzyme that relies on NADPH as a cofactor. nih.govtandfonline.comaacrjournals.orgfrontiersin.orgnih.govresearchgate.net The destabilization and subsequent lowering of DHFR levels contribute to the antiproliferative effects of this compound, suggesting a dual mechanism of action beyond solely IMPDH inhibition. nih.govd-nb.infotandfonline.com
Designing analogues with modified NAD kinase inhibition profiles involves exploring structural modifications to BAD that could either enhance or diminish its NADK inhibitory activity, depending on the desired therapeutic outcome. While BAD itself can be phosphorylated by NAD kinase to form BADP, suggesting it might also act as a substrate, few studies have extensively examined the cellular activity of BADP. nih.govtandfonline.comnih.gov
The NAD-binding site of human NADK is considered sufficiently different from most other NAD-dependent enzymes to allow for the identification of selective inhibitors. aacrjournals.orgnih.gov Although this compound showed in vitro NADK inhibition and decreased NADPH levels, its development was precluded due to skeletal muscle loss and hepatotoxicity observed in animal studies. aacrjournals.orgnih.govsemanticscholar.orgresearchgate.net This highlights the importance of designing analogues that retain therapeutic efficacy while mitigating off-target effects related to NADK inhibition or other mechanisms. Future research could focus on creating analogues that selectively modulate NADK activity without the observed toxicities.
Cellular Resistance Mechanisms and Strategies for Overcoming Resistance
Role of NMN Adenylyltransferase (NMNAT) Expression Levels
Benzamide (B126) riboside is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects. The key enzyme in this activation pathway is nicotinamide (B372718) mononucleotide adenylyltransferase (NMNAT), which converts the phosphorylated intermediate, benzamide riboside 5'-monophosphate (BRMP), into the active metabolite, benzamide adenine (B156593) dinucleotide (BAD). nih.gov BAD is a potent inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. nih.govnih.gov Consequently, the expression level and activity of NMNAT are critical determinants of cellular sensitivity to this compound.
A primary mechanism of acquired resistance to this compound is the significant downregulation of NMNAT activity. nih.gov Studies in leukemic cell lines have demonstrated a direct correlation between NMNAT activity and sensitivity to the drug. Cells that are sensitive to this compound and similar agents like tiazofurin (B1684497) exhibit high levels of NMNAT activity. nih.gov In contrast, resistant clones show profoundly diminished NMNAT activity, sometimes to less than 0.1% of the levels found in their wild-type, sensitive counterparts. nih.gov This enzymatic deficiency prevents the efficient conversion of BR to its active BAD form, thereby rendering the primary molecular target, IMPDH, unaffected and allowing the cell to maintain its guanylate pools for critical functions like DNA and RNA synthesis. This mechanism has also been observed in colorectal cancer cells, where low expression of the NMNAT2 isoform conferred resistance to tiazofurin, a resistance that could be reversed by overexpressing NMNAT2. mdpi.com
| Cell Line Status | NMNAT Activity Level | Sensitivity to this compound | Reference |
| Sensitive Leukemic Cells | High | Sensitive | nih.gov |
| Resistant Leukemic Clones | Greatly Downregulated (<0.1% of wild type) | Resistant | nih.gov |
Influence of Dihydrofolate Reductase (DHFR) Gene Amplification
Beyond its canonical role as an IMPDH inhibitor, this compound has a second site of action involving the enzyme dihydrofolate reductase (DHFR). nih.govrutgers.edu DHFR is a crucial enzyme in the synthesis of purines and thymidine. nih.gov Resistance to DHFR inhibitors like methotrexate (B535133) (MTX) frequently arises from the amplification of the DHFR gene, leading to its overexpression. nih.govrutgers.edu
Research has shown that cells with acquired resistance to MTX due to DHFR gene amplification also exhibit cross-resistance to this compound. nih.govrutgers.edu For instance, the human T-cell lymphoblastic leukemia cell line CCRF-CEM/R, which overexpresses DHFR, is more resistant to BR than the parental CCRF-CEM line. nih.govnih.gov The mechanism of this effect is indirect; the active metabolite BAD inhibits nicotinamide adenine dinucleotide kinase (NADK), which in turn depletes the cellular pools of NADP and NADPH. nih.govrutgers.edu Since NADPH is a required cofactor that stabilizes DHFR, its depletion leads to the destabilization and downregulation of the DHFR protein. nih.govrutgers.edu In cells that already overexpress DHFR, this indirect downregulation may be insufficient to achieve a therapeutic effect, thus contributing to resistance.
Significance of p53 Status in Cellular Sensitivity
The tumor suppressor protein p53 plays a pivotal role in orchestrating cellular responses to stress, including DNA damage and nucleotide pool depletion, often by inducing cell-cycle arrest or apoptosis. Studies have shown that treatment with this compound can lead to an upregulation of p53 in various human cancer cell lines, which is associated with the induction of apoptosis. nih.gov This suggests that a functional p53 pathway is integral to the cytotoxic mechanism of BR.
The p53 status of a tumor cell can therefore significantly influence its sensitivity to this compound. Cells with wild-type p53 are more likely to undergo apoptosis following BR-induced metabolic stress. nih.gov Conversely, cells with mutated or deficient p53 may fail to execute the apoptotic program efficiently, potentially leading to intrinsic or acquired resistance. biorxiv.orgbiorxiv.org While cells lacking functional p53 might still undergo cell death through non-apoptotic mechanisms, the threshold for cytotoxicity may be higher, or the primary response may be cell-cycle arrest, allowing for survival. biorxiv.orgbiorxiv.org The connection is further supported by the finding that poly(ADP-ribose) polymerase (PARP), which is inhibited by high concentrations of BR, can induce p53 upregulation and subsequent apoptosis. nih.gov
Investigating Nucleoside Transport System Deficiencies
This compound is a C-nucleoside, a class of hydrophilic molecules that require specialized protein transporters to cross the cell membrane and reach their intracellular targets. researchgate.netfrontiersin.org The cellular uptake of nucleosides and their analogues is primarily mediated by two families of transporters: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs). frontiersin.orgmdpi.com
A deficiency in the specific transporters responsible for this compound uptake represents a plausible and significant mechanism of resistance. If a cell loses or downregulates the expression of the relevant transporter, the prodrug cannot enter the cell in sufficient quantities to be metabolized into its active form, BAD. frontiersin.org This effectively prevents the drug from engaging with its intracellular targets, leading to profound resistance. While the specific transporters for this compound have not been definitively identified, studies on the related compound nicotinamide riboside show its import is mediated by ENT family members (ENT1, ENT2, and ENT4). mdpi.com Therefore, deficiencies in these or similar transport systems are a highly probable cause of resistance to this compound.
Biochemical and Molecular Basis of Acquired Resistance
The biochemical and molecular basis of acquired resistance to this compound is multifaceted, stemming from alterations that either prevent the drug's activation or mitigate its cytotoxic effects. The principal, clinically relevant mechanisms identified are:
Impaired Metabolic Activation: The most direct route to high-level resistance is the downregulation of NMNAT enzyme activity. This prevents the synthesis of the active metabolite BAD, breaking the chain of events required for cytotoxicity. nih.gov
Target Modification and Overexpression: Increased levels of the DHFR protein, resulting from gene amplification, confer resistance by overwhelming the indirect destabilizing effect of BR on this secondary target. nih.govrutgers.edu
Defective Drug Influx: Although not yet demonstrated specifically for BR, the loss of function of requisite nucleoside transporters is a well-established mechanism of resistance for analogous compounds and is a strong candidate for BR resistance. frontiersin.org
Alterations in Apoptotic Pathways: Mutations or loss of function in key apoptosis-regulating proteins, such as p53, can uncouple the BR-induced metabolic stress from the execution of cell death, allowing cells to survive treatment. nih.gov
| Resistance Mechanism | Biochemical/Molecular Basis | Consequence for this compound Action |
| Impaired Activation | Downregulation of NMNAT enzyme activity. nih.gov | Failure to convert BR to its active metabolite, BAD. |
| Target Overexpression | Gene amplification of Dihydrofolate Reductase (DHFR). nih.govrutgers.edu | Insufficient downregulation of the overexpressed DHFR protein. |
| Defective Drug Influx | Putative downregulation of specific nucleoside transporters. frontiersin.orgmdpi.com | Reduced intracellular concentration of BR. |
| Altered Apoptotic Response | Mutation or loss of function of p53. nih.gov | Failure to induce apoptosis following metabolic stress. |
Combinatorial Approaches to Circumvent Resistance (conceptual framework)
Developing rational combinatorial therapies is a key strategy to overcome resistance to this compound. These approaches aim to exploit the drug's mechanism of action or target the specific pathways that lead to resistance.
One conceptual framework involves leveraging a downstream effect of BR treatment. For example, this compound has been shown to induce the expression of the CD71 transferrin receptor in cancer cells. nih.gov This observation opens the possibility of a combination therapy where BR is used to "prime" the tumor cells by upregulating these receptors. Subsequently, a second therapeutic agent, perhaps a potent conventional chemotherapy drug, could be delivered encapsulated in transferrin-coupled liposomes. nih.gov This would theoretically allow for targeted, high-dose delivery of the second agent to the cancer cells that are now overexpressing the receptor, creating a suicidal action. nih.gov
Another conceptual strategy directly addresses the mechanism of impaired metabolic activation. In cases where resistance is due to downregulated NMNAT, a gene therapy approach could be envisioned to reintroduce NMNAT expression into the resistant tumor cells, thereby restoring sensitivity to this compound. nih.gov More broadly, combining BR with agents that have non-overlapping resistance mechanisms could prevent the emergence of resistant clones and provide synergistic cytotoxicity.
Advanced Research Methodologies and Experimental Models
Biochemical and Enzymatic Assays
PARP and NADase Activity Measurements
Poly(ADP-ribose) polymerase (PARP) and NADase activities are critical targets and indicators in studies involving NAD analogs like benzamide (B126) riboside. Benzamide riboside (BR) functions as a potent growth inhibitory prodrug that structurally mimics NAD. Studies have shown that BR can inhibit PARP activity, particularly at higher concentrations, when assessed in permeabilized leukemic cells. wikipedia.orgciteab.com The observation of PARP cleavage, a recognized biochemical hallmark of apoptosis, frequently accompanies BR treatment, indicating its involvement in programmed cell death pathways. wikipedia.orgciteab.comnih.gov
While benzamide (a related but distinct compound, PubChem CID: 2331) is a well-established inhibitor of PARP with an IC50 of 3.3 µM in cell-free assays, wikipedia.org the active metabolite of this compound, benzamide adenine (B156593) dinucleotide (BAD), has also been utilized to investigate the auto-inhibition mechanisms of PARP1. fishersci.co.uk These findings underscore the importance of PARP activity measurements in understanding the cellular responses to this compound and its derivatives.
Regarding NADase activity, while direct inhibitory effects of this compound on specific NADases are less frequently detailed in the context of its primary mechanism, the broader category of NAD analogs has been evaluated for their capacity to inhibit NAD glycohydrolase (NADase) activity, such as that of CD38. Some analogs have demonstrated weak inhibitory activity in the millimolar range (IC50 between 2 mM and 10 mM). fishersci.co.uk This suggests that NADase activity measurements are relevant for comprehensive profiling of NAD analogs, including this compound, to understand their full spectrum of interactions with NAD-metabolizing enzymes.
Measurement of Nucleotide and Metabolite Pools (e.g., HPLC)
High-performance liquid chromatography (HPLC) is an indispensable technique for the precise separation and quantification of intracellular nucleotide and metabolite pools, offering critical insights into the metabolic perturbations induced by compounds like this compound. nih.govnih.gov
Detailed metabolic studies have demonstrated that this compound significantly alters cellular nucleotide concentrations. For instance, incubation of human myelogenous leukemia K562 cells with an IC50 concentration of this compound led to a substantial 5.9-fold expansion of inosine (B1671953) monophosphate (IMP) pools. wikipedia.org This expansion was accompanied by a marked reduction in the concentrations of key guanine (B1146940) nucleotides: guanosine (B1672433) monophosphate (GMP) decreased by 90%, guanosine diphosphate (B83284) (GDP) by 63%, guanosine triphosphate (GTP) by 55%, and deoxyguanosine triphosphate (dGTP) by 40%. wikipedia.org
These changes are attributed to the conversion of this compound into its active metabolite, benzamide adenine dinucleotide (BAD), by the enzyme nicotinamide (B372718) 5'-mononucleotide adenylyltransferase (NMNAT). nih.gov BAD acts as a potent, competitive inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for de novo guanylate synthesis. nih.govwikipedia.org The inhibition of IMPDH by BAD effectively restricts the biosynthesis of guanylates, leading to the observed depletion of GTP and dGTP pools, which is a primary mechanism for this compound's antiproliferative activity. nih.govnih.gov
HPLC analysis is routinely employed to identify and quantify these metabolic shifts. For example, studies on this compound metabolism have identified the presence of BAD as a new peak eluting in the nucleoside diphosphate area on HPLC chromatograms. wikipedia.orgwikipedia.org The reduction in NAD and GTP content, ranging from 20% to 89% compared to control levels, has been consistently observed following treatment with this compound, aligning with its IMPDH inhibitory action. nih.gov
Table 1: Impact of this compound on Nucleotide Pools in K562 Cells
| Nucleotide | Fold Change (vs. Control) | Percentage Reduction (vs. Control) |
| IMP | 5.9-fold increase | N/A |
| GMP | N/A | 90% |
| GDP | N/A | 63% |
| GTP | N/A | 55% |
| dGTP | N/A | 40% |
| NAD | N/A | 20-89% (general reduction) nih.gov |
Note: Data derived from studies in human myelogenous leukemia K562 cells following incubation with IC50 concentration of this compound. nih.govwikipedia.org
Molecular and Cell Biology Techniques
Molecular and cell biology techniques are fundamental for dissecting the cellular responses to this compound, particularly in understanding its impact on protein expression and the induction of apoptosis.
Gene Expression Analysis (e.g., Western Blotting, qRT-PCR for gene targets)
Gene expression analysis, encompassing both protein and mRNA levels, is crucial for understanding the downstream effects of this compound. Western blotting and quantitative reverse transcription polymerase chain reaction (qRT-PCR) are standard methods used to evaluate the expression levels of target genes and their corresponding proteins. wikipedia.orglabsolu.cawikidata.org
Studies on this compound's mechanism of action frequently employ Western blotting to assess changes in key apoptotic and cell cycle regulatory proteins. For instance, treatment of non-small cell lung cancer (NSCLC) H520 cells with 50 µM this compound was found to induce apoptosis. This apoptotic induction was characterized by specific changes in protein expression: a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the tumor suppressor protein p53 were consistently observed via Western blotting. wikipedia.orgciteab.com Conversely, the expression level of the pro-apoptotic protein Bax remained unaffected. wikipedia.orgciteab.com Similar findings were reported in other human cancer cell lines, including SiHa, Hep2, and Ca Ski cells, where this compound treatment led to downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and upregulation of p53, while Bax levels remained stable. nih.govguidetoimmunopharmacology.org
Furthermore, increased caspase-3 activity, a critical executioner caspase in apoptosis, was observed and correlated with PARP cleavage, which was also detected by Western blotting. wikipedia.orgciteab.comnih.gov These findings indicate that this compound induces apoptosis primarily through the intrinsic mitochondrial pathway. citeab.com
While qRT-PCR is a widely used technique to quantify mRNA levels and is often employed in conjunction with Western blotting for comprehensive gene expression analysis, specific quantitative data on mRNA targets directly modulated by this compound via qRT-PCR are less frequently detailed in the provided research findings, with the focus largely on protein changes. However, the general methodology of using qRT-PCR to evaluate gene expression levels, such as for IMPDH1 and IMPDH2, is a recognized practice in related studies on IMPDH inhibitors. wikipedia.org
Table 2: Effects of this compound on Apoptotic Protein Expression (Western Blotting)
| Protein Target | Effect of this compound Treatment | Cell Lines Studied | Reference |
| Bcl-2 | Downregulation | H520, SiHa, Hep2, Ca Ski | wikipedia.orgciteab.comnih.gov |
| Bcl-xL | Downregulation | SiHa, Hep2, Ca Ski | nih.gov |
| Bax | Unaffected | H520, SiHa, Hep2, Ca Ski | wikipedia.orgciteab.comnih.gov |
| p53 | Upregulation | H520, SiHa, Hep2, Ca Ski | wikipedia.orgciteab.comnih.govguidetoimmunopharmacology.org |
| PARP | Cleavage (indicating activation) | H520, SiHa, Hep2, Ca Ski | wikipedia.orgciteab.comnih.gov |
Note: Data derived from Western blotting analyses in various human cancer cell lines. wikipedia.orgciteab.comnih.govguidetoimmunopharmacology.org
Q & A
Q. What are the established synthetic routes for benzamide riboside (BR), and what methodological challenges arise in its synthesis?
BR is synthesized via a multi-step route involving the preparation of a key intermediate, m-vinyl substituted phenyl exo-alkene (VII) , which enables the formation of the m-carboxamide substituent critical to BR analogues . A notable challenge is the synthesis of 2-deoxy BR , which requires intramolecular cyclization to stabilize the C-nucleoside structure and avoid enzymatic degradation . Methodologically, researchers should prioritize chromatographic purification (e.g., HPLC) and structural validation via NMR and mass spectrometry to confirm stereochemical integrity .
Q. What is the primary mechanism of cytotoxicity for BR in cancer cells?
BR acts as a prodrug metabolized intracellularly to benzamide adenine dinucleotide (BAD) , a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) . BAD competitively inhibits IMPDH’s NAD-binding site (Ki = 0.118 μM), depleting GTP and dGTP pools, which induces apoptosis . Researchers should validate IMPDH inhibition using enzymatic assays (e.g., spectrophotometric monitoring of NADH production) and correlate intracellular GTP levels (via LC-MS) with cytotoxicity (e.g., IC50 values from MTT assays) .
Q. How does BR metabolism differ from structurally related compounds like tiazofurin?
Unlike tiazofurin, BR generates 2–3-fold higher intracellular concentrations of BAD compared to tiazofurin’s active metabolite (TAD), enhancing its IMPDH inhibition . Metabolism involves phosphorylation by adenosine kinase to BR 5′-monophosphate (BRMP), followed by NMN adenylyltransferase (NMNAT)-mediated conversion to BAD . Researchers should use radiolabeled BR and metabolic flux analysis to track phosphorylation and dinucleotide formation .
Advanced Research Questions
Q. What strategies can address BR resistance linked to NMNAT downregulation in cancer cells?
Resistance arises from reduced NMNAT activity, limiting BAD synthesis . Combinatorial approaches with NMNAT overexpression vectors or small-molecule NMNAT activators (e.g., P7C3 compounds) could restore BAD production. Researchers should employ CRISPR/Cas9-mediated NMNAT upregulation in resistant cell lines (e.g., K562) and assess BAD levels via HPLC coupled with cytotoxicity assays .
Q. How does BR’s selectivity for IMPDH isoforms (I vs. II) influence its therapeutic window?
IMPDH II, overexpressed in proliferating cancer cells, is preferentially inhibited by BR analogues, sparing IMPDH I (constitutively expressed in normal cells) . To assess selectivity, use isoform-specific siRNA knockdowns or recombinant IMPDH I/II in enzymatic assays. Differential cytotoxicity in cancer vs. non-cancer cell lines (e.g., HL-60 vs. peripheral blood mononuclear cells) can validate therapeutic windows .
Q. Can BR synergize with iron metabolism-targeted therapies via transferrin receptor (CD71) upregulation?
BR upregulates CD71 in HL-60 cells, enhancing iron uptake and sensitizing cells to iron-chelating agents or transferrin-conjugated drugs . Researchers should combine BR with deferoxamine or liposomal doxorubicin linked to transferrin, then measure apoptosis (Annexin V/PI staining) and CD71 expression (flow cytometry) .
Q. What in vivo models best recapitulate BR’s toxicity profile for preclinical validation?
Rodent models show BR-induced myelosuppression, hepatotoxicity, and paraspinal muscle toxicity . To mitigate toxicity, use xenograft models (e.g., N1-S1 hepatoma in rats) with dose escalation studies and pharmacodynamic monitoring of GTP levels in tumor vs. normal tissues . Compare toxicity profiles with tiazofurin, which lacks myelosuppression but causes neurotoxicity .
Q. Does BR’s secondary inhibition of PARP or histone deacetylases (HDACs) contribute to its cytotoxicity?
At high concentrations, BR inhibits PARP by competing with NAD+, impairing DNA repair and promoting ATP depletion-induced necrosis . To dissect mechanisms, use PARP1/2 knockout cell lines or supplement cells with NAD+ precursors (e.g., nicotinamide riboside). Assess DNA damage (γH2AX foci) and apoptosis/necrosis markers .
Methodological Considerations
- Data Contradictions : While BR and tiazofurin share IMPDH inhibition, BR’s myelosuppression contrasts with tiazofurin’s neurotoxicity, suggesting distinct off-target effects . Address this by profiling kinase inhibition panels.
- Analytical Tools : Use HPLC-MS/MS for quantifying BAD/GTP levels and RNA-seq to identify BR-modulated survival genes (e.g., c-myc, bcl-2) .
- Ethical Design : In vivo studies must adhere to protocols minimizing skeletal muscle toxicity, with frequent histopathological assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
